3-Amino-2-ethoxy-6-fluorobenzonitrile
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Overview
Description
3-Amino-2-ethoxy-6-fluorobenzonitrile is a chemical compound with the CAS Number: 2155738-95-5 . It has a molecular weight of 180.18 and its IUPAC name is 3-amino-2-ethoxy-6-fluorobenzonitrile . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Amino-2-ethoxy-6-fluorobenzonitrile is 1S/C9H9FN2O/c1-2-13-9-6 (5-11)7 (10)3-4-8 (9)12/h3-4H,2,12H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
3-Amino-2-ethoxy-6-fluorobenzonitrile is a powder that is stored at room temperature . It has a molecular weight of 180.18 .Scientific Research Applications
Organic Synthesis
3-Amino-2-ethoxy-6-fluorobenzonitrile: is a valuable intermediate in organic synthesis. Its unique structure, featuring an amino group adjacent to a fluorine atom, allows for selective reactions that can lead to a variety of complex molecules. This compound can be used to synthesize heterocyclic compounds, which are prevalent in many pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, 3-Amino-2-ethoxy-6-fluorobenzonitrile can be utilized to create novel drug candidates. Its amino group can act as a point of diversification, where different substituents can be attached to create compounds with potential biological activity .
Material Science
The compound’s ability to act as a building block for more complex structures makes it useful in material science. It can be used to develop new polymers or co-polymers with specific properties, such as increased durability or conductivity .
Agrochemical Development
3-Amino-2-ethoxy-6-fluorobenzonitrile: may also find applications in the development of agrochemicals. Its structural features could be exploited to synthesize compounds with herbicidal or pesticidal properties .
Dye and Pigment Production
The presence of the amino group in 3-Amino-2-ethoxy-6-fluorobenzonitrile makes it a candidate for the synthesis of dyes and pigments. It can be used to create colorants with various hues for industrial applications .
Catalyst Design
This compound can serve as a ligand for metal catalysts used in various chemical reactions. The fluorine atom can enhance the reactivity of the catalyst, making the overall process more efficient .
Analytical Chemistry
In analytical chemistry, derivatives of 3-Amino-2-ethoxy-6-fluorobenzonitrile could be used as standards or reagents in chromatography and spectroscopy to identify or quantify other substances .
Nonlinear Optical Materials
The electronic properties of 3-Amino-2-ethoxy-6-fluorobenzonitrile make it a potential candidate for the development of nonlinear optical materials, which are important in the field of photonics .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation .
Mechanism of Action
Result of Action
The molecular and cellular effects of 3-Amino-2-ethoxy-6-fluorobenzonitrile’s action are currently unknown
Action Environment
The action, efficacy, and stability of 3-Amino-2-ethoxy-6-fluorobenzonitrile could be influenced by various environmental factors such as pH, temperature, and the presence of other biological molecules . For instance, extreme pH or temperature conditions might affect the compound’s stability, while the presence of certain enzymes could influence its metabolic fate.
properties
IUPAC Name |
3-amino-2-ethoxy-6-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-2-13-9-6(5-11)7(10)3-4-8(9)12/h3-4H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJODGDWJWVAPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1C#N)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-ethoxy-6-fluorobenzonitrile | |
CAS RN |
2155738-95-5 |
Source
|
Record name | 3-amino-2-ethoxy-6-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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